molecular formula C18H20N2O2S B4933284 N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide

N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide

Cat. No. B4933284
M. Wt: 328.4 g/mol
InChI Key: NDPOCTGNEOCIHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is used in the treatment of non-small cell lung cancer (NSCLC).

Mechanism of Action

N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide selectively targets mutated forms of EGFR, particularly the T790M mutation, which is responsible for resistance to first-generation TKIs. It irreversibly binds to the ATP-binding site of the mutant EGFR, preventing its activation and downstream signaling pathways that drive cancer cell growth and survival.
Biochemical and Physiological Effects:
N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide has been shown to effectively inhibit the growth of NSCLC cells in vitro and in vivo. It has also demonstrated a favorable safety profile, with fewer side effects compared to other TKIs. N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide has been shown to improve progression-free survival and overall survival in patients with EGFR T790M mutation.

Advantages and Limitations for Lab Experiments

N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide has several advantages for lab experiments, including its high potency and selectivity for mutated EGFR, ease of synthesis, and favorable safety profile. However, it also has some limitations, including its irreversible binding to EGFR, which may limit its use in combination therapies, and the potential for acquired resistance to N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide.

Future Directions

Future research on N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide should focus on identifying novel combination therapies that can enhance its efficacy and overcome resistance mechanisms. Additionally, studies should investigate the potential use of N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide in other types of cancer that overexpress EGFR, such as head and neck cancer and colorectal cancer. Finally, research should explore the potential use of N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide in combination with immunotherapies to enhance the immune response against cancer cells.

Synthesis Methods

N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide is synthesized through a series of chemical reactions that involve the use of various reagents and solvents. The synthesis starts with the preparation of 4-(1-azepanylcarbonyl)aniline, which is then reacted with 2-bromo-5-fluorothiophene to form N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide. The final product is obtained through purification and isolation using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide has been extensively studied in preclinical and clinical trials for its efficacy and safety in the treatment of NSCLC. It has been shown to effectively inhibit the activity of EGFR, a protein that is overexpressed in many types of cancer, including NSCLC. N-[4-(1-azepanylcarbonyl)phenyl]-2-thiophenecarboxamide has demonstrated superior efficacy compared to other TKIs in patients with EGFR T790M mutation, a common resistance mechanism to first-generation TKIs.

properties

IUPAC Name

N-[4-(azepane-1-carbonyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c21-17(16-6-5-13-23-16)19-15-9-7-14(8-10-15)18(22)20-11-3-1-2-4-12-20/h5-10,13H,1-4,11-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPOCTGNEOCIHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.